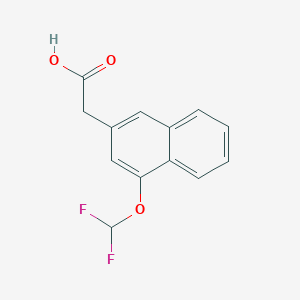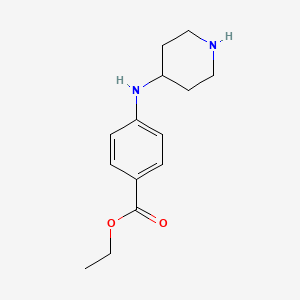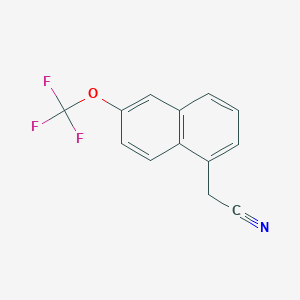
1-(Difluoromethoxy)naphthalene-3-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)naphthalene-3-acetic acid is an organic compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound features a naphthalene ring substituted with a difluoromethoxy group and an acetic acid moiety. It is a derivative of naphthaleneacetic acid, which is known for its applications in plant growth regulation.
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)naphthalene-3-acetic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)naphthalene-3-acetic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, leading to the formation of various derivatives.
Hydrolysis: The acetic acid moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
1-(Difluoromethoxy)naphthalene-3-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethoxy)naphthalene-3-acetic acid involves its interaction with specific molecular targets and pathways. In plants, it functions as an auxin-like compound, influencing cell expansion, division, and differentiation . The compound is taken up by plant cells through passive diffusion and is regulated by auxin influx and efflux carriers . This regulation modulates the auxin content within the cells, affecting various growth and developmental processes.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)naphthalene-3-acetic acid can be compared with other similar compounds, such as:
Naphthalene-1-acetic acid (NAA): A widely used synthetic plant hormone with similar applications in plant growth regulation.
Indole-3-acetic acid (IAA): A naturally occurring auxin that plays a crucial role in plant growth and development.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin used as a herbicide and plant growth regulator.
The uniqueness of this compound lies in its difluoromethoxy substitution, which can impart different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H10F2O3 |
|---|---|
Poids moléculaire |
252.21 g/mol |
Nom IUPAC |
2-[4-(difluoromethoxy)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H10F2O3/c14-13(15)18-11-6-8(7-12(16)17)5-9-3-1-2-4-10(9)11/h1-6,13H,7H2,(H,16,17) |
Clé InChI |
WTBIVOKLQGJAHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11861101.png)


![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11861111.png)

![Methyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B11861132.png)

![4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine](/img/structure/B11861142.png)



